molecular formula C7H9N3O B14250113 2,4,6-Triaminobenzoyl CAS No. 477535-26-5

2,4,6-Triaminobenzoyl

Cat. No.: B14250113
CAS No.: 477535-26-5
M. Wt: 151.17 g/mol
InChI Key: LMULYWVYCTZZIH-UHFFFAOYSA-N
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Description

2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzoyl compounds.

Scientific Research Applications

2,4,6-Triaminobenzoyl has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

    2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.

    2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.

    2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.

Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

477535-26-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,4,6-triaminobenzaldehyde

InChI

InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2

InChI Key

LMULYWVYCTZZIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)N)N

Origin of Product

United States

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